Fluometuron-N-desmethyl-4-hydroxy

Descripción general

Descripción

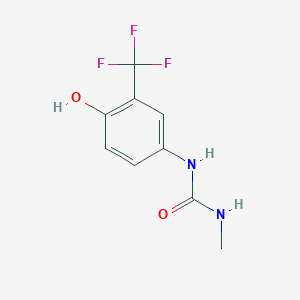

Fluometuron-N-desmethyl-4-hydroxy is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is a metabolite of fluometuron, a herbicide used to control broadleaf and grassy weeds in crops such as cotton and sugarcane . This compound is significant in environmental and agricultural chemistry due to its role in the degradation pathway of fluometuron.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fluometuron-N-desmethyl-4-hydroxy typically involves the demethylation and hydroxylation of fluometuron. The process begins with the demethylation of fluometuron to produce N-desmethylfluometuron, followed by hydroxylation at the 4-position of the aromatic ring. The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Fluometuron-N-desmethyl-4-hydroxy undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more hydroxylated derivatives.

Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, forming N-desmethylfluometuron.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which have different chemical and physical properties .

Aplicaciones Científicas De Investigación

Fluometuron-N-desmethyl-4-hydroxy is a chemical compound with the molecular formula and a molecular weight of 234.18 g/mol. It is created through the demethylation and hydroxylation of fluometuron, typically involving strong bases and oxidizing agents under controlled temperatures.

Scientific Research Applications

This compound has applications in scientific research, including environmental, agricultural, and analytical chemistry.

- Environmental Chemistry It is used as a reference standard in environmental testing to monitor the degradation of fluometuron in soil and water.

- Agricultural Chemistry The compound helps in studying the metabolic pathways of herbicides and their impact on crops and weeds.

- Analytical Chemistry It is utilized in developing analytical methods for detecting and quantifying herbicide residues in various matrices.

Chemical Reactions

This compound undergoes oxidation, reduction, and substitution reactions. Common oxidizing agents include potassium permanganate () and hydrogen peroxide (). Reducing agents such as lithium aluminum hydride () are also used. Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions. Major products formed from these reactions include hydroxylated and substituted derivatives of this compound, which have different chemical and physical properties.

Mecanismo De Acción

The mechanism of action of Fluometuron-N-desmethyl-4-hydroxy involves its interaction with specific enzymes and receptors in plants. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts, leading to the accumulation of reactive oxygen species and eventual cell death . The molecular targets include photosystem II and other components of the photosynthetic apparatus .

Comparación Con Compuestos Similares

Similar Compounds

Fluometuron: The parent compound, used as a herbicide.

N-desmethylfluometuron: A demethylated derivative of fluometuron.

4-hydroxyfluometuron: A hydroxylated derivative of fluometuron.

Uniqueness

Fluometuron-N-desmethyl-4-hydroxy is unique due to its specific hydroxylation at the 4-position and demethylation, which significantly alters its chemical properties and biological activity compared to its parent compound and other derivatives .

Actividad Biológica

Fluometuron-N-desmethyl-4-hydroxy is a derivative of the herbicide fluometuron, primarily studied for its biological activity and environmental impact. This article explores its synthesis, biological mechanisms, and applications in various fields such as environmental chemistry and agricultural science.

This compound has the molecular formula and a molecular weight of 234.18 g/mol. The synthesis typically involves the demethylation of fluometuron to yield N-desmethylfluometuron, followed by hydroxylation at the 4-position of the aromatic ring. The reaction conditions often utilize strong bases and oxidizing agents under controlled temperatures to optimize yield and purity.

The biological activity of this compound is primarily characterized by its interaction with specific enzymes and receptors in plants. It acts as an inhibitor of photosynthesis by blocking the electron transport chain in chloroplasts. This inhibition leads to the accumulation of reactive oxygen species (ROS), ultimately resulting in cell death.

Key Mechanisms:

- Inhibition of Photosynthesis : Disruption of electron transport in chloroplasts.

- Accumulation of Reactive Oxygen Species : Induces oxidative stress leading to plant cell death.

Biological Activity in Environmental Chemistry

This compound serves as a reference standard in environmental testing, particularly for monitoring the degradation of fluometuron in soil and water. Its role in studying the metabolic pathways of herbicides provides insights into their impact on crops and weeds .

Toxicological Studies

Research has indicated various toxicological effects associated with fluometuron derivatives, including this compound. Studies have shown that exposure can lead to significant health impacts, including:

- Subchronic Oral Toxicity : Observed effects include decreased body weight gain and liver histopathology in animal models .

- Chronic Toxicity Assessments : Long-term exposure studies have identified potential risks to various population subgroups, particularly infants .

Case Studies

Several studies have documented the effects of this compound on both plant systems and animal models:

- Environmental Impact Study : A study assessed the degradation rates of fluometuron and its metabolites in various soil types, revealing that under saturated conditions, a greater proportion of fluometuron was converted into its demethylated form compared to flooded conditions .

- Toxicity Assessment in Rodents : In a chronic toxicity study involving rats, significant liver damage was noted alongside changes in body weight, indicating a clear link between exposure to fluometuron metabolites and adverse health outcomes .

Applications in Research

This compound is utilized in various scientific research applications:

- Environmental Monitoring : As a standard for assessing herbicide degradation.

- Agricultural Research : To study metabolic pathways and herbicide resistance mechanisms in crops.

- Analytical Chemistry : In developing methods for detecting herbicide residues in food and environmental samples .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.18 g/mol |

| Mechanism of Action | Inhibits photosynthesis; induces oxidative stress |

| Environmental Role | Reference standard for degradation studies |

| Toxicological Effects | Liver damage, body weight loss in animal studies |

| Applications | Environmental testing, agricultural research |

Propiedades

IUPAC Name |

1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-13-8(16)14-5-2-3-7(15)6(4-5)9(10,11)12/h2-4,15H,1H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBUIGDTBUSAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032396 | |

| Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174758-89-4 | |

| Record name | N-[4-Hydroxy-3-(trifluoromethyl)phenyl]-N′-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.